molecular formula C12H16O3 B11891333 3-Acetyl-4-methyl-1-oxaspiro[4.5]dec-3-en-2-one CAS No. 50367-12-9

3-Acetyl-4-methyl-1-oxaspiro[4.5]dec-3-en-2-one

Katalognummer: B11891333
CAS-Nummer: 50367-12-9
Molekulargewicht: 208.25 g/mol
InChI-Schlüssel: GWTPLEUTHOZHRW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Acetyl-4-methyl-1-oxaspiro[4.5]dec-3-en-2-one is a chemical compound known for its unique spirocyclic structure. This compound is characterized by a spiro linkage between a cyclohexane ring and a lactone ring, making it an interesting subject for various chemical studies and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetyl-4-methyl-1-oxaspiro[4.5]dec-3-en-2-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of a cyclohexanone derivative with an acylating agent in the presence of a base. The reaction conditions often include moderate temperatures and the use of solvents like ethanol or methanol to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

3-Acetyl-4-methyl-1-oxaspiro[4.5]dec-3-en-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Wissenschaftliche Forschungsanwendungen

3-Acetyl-4-methyl-1-oxaspiro[4.5]dec-3-en-2-one has several applications in scientific research:

Wirkmechanismus

The mechanism by which 3-Acetyl-4-methyl-1-oxaspiro[4.5]dec-3-en-2-one exerts its effects involves interactions with specific molecular targets. These interactions can lead to the inhibition or activation of certain biochemical pathways, depending on the context. For example, its fungicidal activity is believed to result from the disruption of fungal cell membranes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-Acetyl-4-methyl-1-oxaspiro[4.5]dec-3-en-2-one is unique due to its specific spirocyclic structure and the presence of both acetyl and methyl groups. This combination of features gives it distinct chemical properties and reactivity compared to similar compounds .

Eigenschaften

CAS-Nummer

50367-12-9

Molekularformel

C12H16O3

Molekulargewicht

208.25 g/mol

IUPAC-Name

3-acetyl-4-methyl-1-oxaspiro[4.5]dec-3-en-2-one

InChI

InChI=1S/C12H16O3/c1-8-10(9(2)13)11(14)15-12(8)6-4-3-5-7-12/h3-7H2,1-2H3

InChI-Schlüssel

GWTPLEUTHOZHRW-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=O)OC12CCCCC2)C(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.